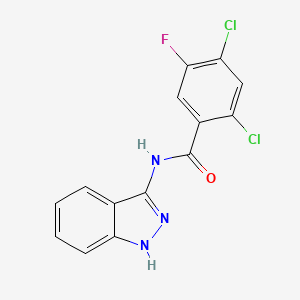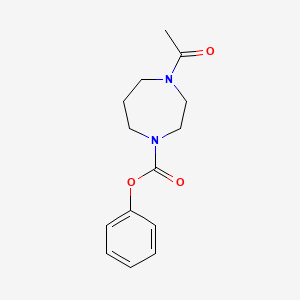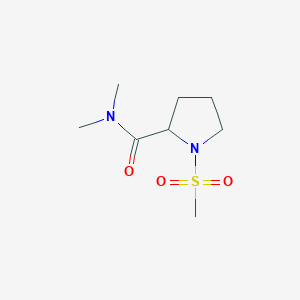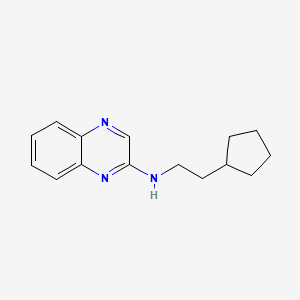
N-(2-cyclopentylethyl)quinoxalin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclopentylethyl)quinoxalin-2-amine is a chemical compound that belongs to the family of quinoxaline derivatives. It has been studied extensively for its potential applications in the field of medicinal chemistry.
科学的研究の応用
N-(2-cyclopentylethyl)quinoxalin-2-amine has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit activity against various biological targets such as GABA-A receptors, AMPA receptors, and NMDA receptors. It has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression.
作用機序
The mechanism of action of N-(2-cyclopentylethyl)quinoxalin-2-amine involves its interaction with various biological targets. It has been found to act as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA. It has also been found to block the activity of AMPA receptors and NMDA receptors, leading to a decrease in glutamate-mediated neurotransmission.
Biochemical and Physiological Effects:
N-(2-cyclopentylethyl)quinoxalin-2-amine has been found to exhibit various biochemical and physiological effects. It has been found to enhance the inhibitory effects of GABA, leading to a decrease in neuronal excitability. It has also been found to decrease glutamate-mediated neurotransmission, leading to a decrease in neuronal activity. These effects have been linked to its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression.
実験室実験の利点と制限
The advantages of using N-(2-cyclopentylethyl)quinoxalin-2-amine in lab experiments include its high potency and selectivity for various biological targets. It also exhibits good pharmacokinetic properties, making it suitable for in vivo studies. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the research of N-(2-cyclopentylethyl)quinoxalin-2-amine. One potential direction is to study its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Another potential direction is to study its potential use in the treatment of other disorders such as schizophrenia and Alzheimer's disease. Further studies are also needed to determine its safety and efficacy in humans and to develop more potent and selective derivatives.
合成法
The synthesis method of N-(2-cyclopentylethyl)quinoxalin-2-amine involves the reaction of 2,3-dichloroquinoxaline with 2-cyclopentylethylamine in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The purity and yield of the product can be improved by using different solvents and purification methods.
特性
IUPAC Name |
N-(2-cyclopentylethyl)quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-2-6-12(5-1)9-10-16-15-11-17-13-7-3-4-8-14(13)18-15/h3-4,7-8,11-12H,1-2,5-6,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBXYRMBLQJPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCNC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7567689.png)
![5-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridine-2-carboxylic acid](/img/structure/B7567694.png)

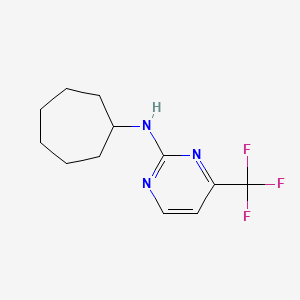
![N-[2-(N-methylanilino)ethyl]butanamide](/img/structure/B7567714.png)
![1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7567718.png)
![2-[(2-Fluorophenyl)methyl-methylamino]pyridine-4-carbonitrile](/img/structure/B7567721.png)

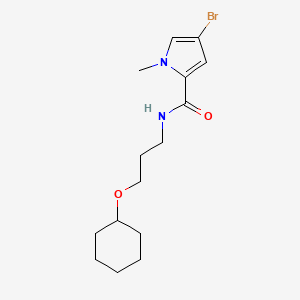
![1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7567753.png)
